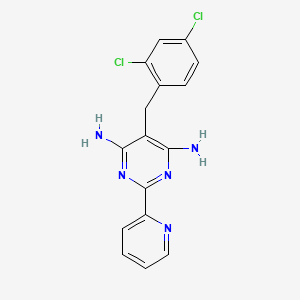

Hepcidin antagonist-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(2,4-dichlorophenyl)methyl]-2-pyridin-2-ylpyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N5/c17-10-5-4-9(12(18)8-10)7-11-14(19)22-16(23-15(11)20)13-3-1-2-6-21-13/h1-6,8H,7H2,(H4,19,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGXKWLXOYRDIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=C(C(=N2)N)CC3=C(C=C(C=C3)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901158338 | |

| Record name | 5-[(2,4-Dichlorophenyl)methyl]-2-(2-pyridinyl)-4,6-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901158338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338965-09-6 | |

| Record name | 5-[(2,4-Dichlorophenyl)methyl]-2-(2-pyridinyl)-4,6-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338965-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(2,4-Dichlorophenyl)methyl]-2-(2-pyridinyl)-4,6-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901158338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hepcidin Antagonists: A Technical Deep Dive into the Mechanism of Action in Iron Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of hepcidin (B1576463) antagonists in the intricate landscape of iron metabolism. It provides a comprehensive overview of the signaling pathways governing hepcidin expression, the pivotal role of the hepcidin-ferroportin axis, and the therapeutic interventions designed to modulate this interaction. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the fields of hematology, iron biology, and pharmacology.

The Central Role of the Hepcidin-Ferroportin Axis in Iron Homeostasis

Systemic iron homeostasis is meticulously controlled by the peptide hormone hepcidin and its interaction with the cellular iron exporter, ferroportin.[1][2] Hepcidin, primarily synthesized and secreted by hepatocytes, acts as the master negative regulator of iron entry into the plasma.[3][4] It exerts its function by binding to ferroportin, which is expressed on the surface of cells critical for iron absorption and recycling, including duodenal enterocytes, macrophages, and hepatocytes.[1][2][4]

The binding of hepcidin to ferroportin triggers the internalization and subsequent degradation of the ferroportin protein.[3][5] This process effectively traps iron within these cells, preventing its export into the bloodstream and leading to a decrease in circulating iron levels.[2][5] Conversely, when hepcidin levels are low, ferroportin remains on the cell surface, facilitating iron efflux and increasing plasma iron concentrations.[2][6]

Dysregulation of this critical axis underlies various iron-related disorders. Chronically elevated hepcidin levels, often associated with inflammation, lead to iron-restricted anemia, also known as anemia of chronic disease (ACD).[3][5][7] In this condition, iron is sequestered in macrophages and other storage sites, rendering it unavailable for erythropoiesis despite adequate total body iron stores.[7] Conversely, pathologically low hepcidin levels result in iron overload disorders like hereditary hemochromatosis.[1][6]

Signaling Pathways Regulating Hepcidin Expression

The transcription of the hepcidin gene (HAMP) is tightly regulated by several systemic signals, primarily iron status and inflammation. Two major signaling pathways converge on the HAMP promoter to control its expression: the Bone Morphogenetic Protein (BMP)/SMAD pathway and the Interleukin-6 (IL-6)/STAT3 pathway.

The BMP/SMAD Pathway: Sensing Iron Status

The BMP/SMAD signaling cascade is the principal regulator of hepcidin in response to changes in body iron stores.[5][8] Increased iron levels lead to elevated circulating levels of BMP6, which binds to a receptor complex on the hepatocyte surface.[9][10] This complex includes BMP type I and type II receptors, along with the co-receptor hemojuvelin (HJV).[5][9][10]

Upon ligand binding, the type II receptor phosphorylates and activates the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[5][8][9] Phosphorylated SMAD1/5/8 then forms a complex with the common mediator SMAD4, which translocates to the nucleus and binds to BMP-responsive elements in the HAMP promoter, thereby inducing hepcidin transcription.[5][9]

The IL-6/STAT3 Pathway: The Inflammatory Signal

During inflammation and infection, the pro-inflammatory cytokine IL-6 is a potent inducer of hepcidin expression.[8] IL-6 binds to its receptor on the surface of hepatocytes, leading to the activation of the associated Janus kinase 2 (JAK2).[8] Activated JAK2 then phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3).[5][8] Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to a STAT3-responsive element in the HAMP promoter, stimulating its transcription.[5] The BMP/SMAD pathway is also thought to play a supportive role in inflammation-induced hepcidin expression.[5]

Mechanism of Action of Hepcidin Antagonists

Hepcidin antagonists are a class of therapeutic agents designed to counteract the effects of elevated hepcidin, thereby increasing iron availability for erythropoiesis and other physiological processes.[3][7] These antagonists employ several distinct mechanisms to disrupt the hepcidin-ferroportin axis.

Direct Neutralization of Circulating Hepcidin

This approach involves the use of agents that directly bind to and neutralize circulating hepcidin, preventing it from interacting with ferroportin.

-

Monoclonal Antibodies: These are highly specific antibodies that bind to hepcidin with high affinity, effectively sequestering it and rendering it inactive.[11][12]

-

Anticalins: These are engineered proteins based on the human lipocalin scaffold that can be designed to bind to specific targets, including hepcidin.[13] PRS-080 is an example of an anticalin-based hepcidin antagonist.[13][14]

-

Spiegelmers (L-RNA aptamers): These are mirror-image RNA oligonucleotides that are resistant to nuclease degradation and can be selected to bind with high affinity and specificity to target molecules like hepcidin.[15][16] NOX-H94 is a representative Spiegelmer.[15][16]

Inhibition of Hepcidin Synthesis

This strategy focuses on downregulating the production of hepcidin by targeting the signaling pathways that control its transcription.

-

BMP/SMAD Pathway Inhibitors: Small molecules like LDN-193189 act as inhibitors of BMP type I receptors, thereby blocking the downstream phosphorylation of SMAD1/5/8 and subsequent hepcidin gene expression.[4][5]

Quantitative Data on the Effects of Hepcidin Antagonists

The efficacy of various hepcidin antagonists has been demonstrated in preclinical and clinical studies. The following tables summarize the quantitative effects of these agents on key iron metabolism parameters.

Table 1: Effects of LDN-193189 in a Rat Model of Anemia of Chronic Disease

| Parameter | Treatment Group | Value (Mean ± SEM) | P-value vs. Control | Reference |

| Serum Iron (µg/dL) | Control (ACD) | 55 ± 5 | - | [5] |

| LDN-193189 | 120 ± 10 | < 0.01 | [5] | |

| Hemoglobin (g/dL) | Control (ACD) | 9.8 ± 0.3 | - | [5] |

| LDN-193189 | 11.2 ± 0.4 | < 0.05 | [5] | |

| Hepatic Hamp mRNA (relative expression) | Control (ACD) | 1.0 ± 0.1 | - | [5] |

| LDN-193189 | 0.4 ± 0.05 | < 0.01 | [5] |

Table 2: Effects of PRS-080 in Cynomolgus Monkeys

| Parameter | Dose | Peak Change from Baseline (Mean) | Time to Peak | Reference |

| Serum Iron (µmol/L) | 1 mg/kg | + 20 µmol/L | 48 hours | [13] |

| 4 mg/kg | + 30 µmol/L | 72 hours | [13] | |

| Transferrin Saturation (%) | 1 mg/kg | + 40% | 48 hours | [13] |

| 4 mg/kg | + 60% | 72 hours | [13] | |

| Free Hepcidin (nM) | 1 mg/kg | - 90% | 24 hours | [13] |

| 4 mg/kg | > 95% suppression | 24-72 hours | [13] |

Table 3: Effects of NOX-H94 in a Human Endotoxemia Model

| Parameter | Treatment Group | Serum Iron at 9h post-LPS (µmol/L, Mean ± SD) | P-value vs. Placebo | Reference |

| Serum Iron | Placebo | 10.5 ± 3.2 | - | [2][15][17] |

| NOX-H94 (1.2 mg/kg) | 22.1 ± 5.8 | < 0.0001 | [2][15][17] |

Table 4: Effects of an Anti-Hepcidin Antibody in a Mouse Model of Anemia of Inflammation

| Parameter | Treatment Group | Hemoglobin at Day 14 (g/dL, Mean ± SEM) | P-value vs. Control | Reference |

| Hemoglobin | Control Antibody | 8.0 ± 0.3 | - | [13] |

| Anti-Hepcidin Ab (5 mg/mouse) | 10.0 ± 0.5 | < 0.001 | [13] | |

| Serum Iron at Day 3 (µg/dL, Mean ± SEM) | Control Antibody | 201 ± 10 | - | [13] |

| Anti-Hepcidin Ab (5 mg/mouse) | 907 ± 47 | < 0.0001 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of hepcidin antagonists.

Animal Model of Anemia of Chronic Disease (ACD)

This protocol describes the induction of ACD in rats using peptidoglycan-polysaccharide (PG-APS), a well-established method to mimic chronic inflammation.[11][18][19]

Workflow:

Detailed Methodology:

-

Animal Acclimatization: Female Lewis rats (7-8 weeks old) are housed under standard laboratory conditions and allowed to acclimatize for at least one week.

-

Induction of Inflammation: A single intraperitoneal injection of PG-APS from Group A Streptococci (e.g., 15 µg of rhamnose/g body weight) is administered to induce a systemic inflammatory response.

-

Monitoring: Animals are monitored daily for clinical signs of arthritis and body weight. Blood samples are collected periodically (e.g., weekly) to monitor the development of anemia (decreased hemoglobin and hematocrit).

-

Treatment: Once anemia is established (e.g., after 21 days), animals are randomized into treatment and control groups. The hepcidin antagonist or vehicle is administered according to the specific study design (e.g., daily subcutaneous injections).

-

Sample Collection: At the end of the treatment period, animals are euthanized, and blood and tissues (liver, spleen) are collected for analysis.

-

Analysis:

-

Hematology: Complete blood counts are performed to measure hemoglobin, hematocrit, red blood cell count, and red blood cell indices.

-

Serum Parameters: Serum is used to measure iron, transferrin saturation, and hepcidin levels.

-

Tissue Analysis: Liver tissue is used to quantify hepcidin (Hamp) mRNA expression and signaling protein phosphorylation (e.g., pSMAD1/5/8). Spleen tissue is used to assess ferroportin protein levels and iron content.

-

Western Blot for Phosphorylated SMAD1/5/8 (pSMAD1/5/8)

This protocol details the detection of the activated form of SMAD1/5/8 in liver tissue lysates, a key downstream indicator of BMP pathway activation.[12][20][21][22]

Detailed Methodology:

-

Protein Extraction: Frozen liver tissue is homogenized in RIPA lysis buffer supplemented with protease and phosphatase inhibitors. The homogenate is centrifuged, and the supernatant containing the total protein lysate is collected.

-

Protein Quantification: The protein concentration of the lysate is determined using a standard protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for pSMAD1/5/8 (e.g., rabbit anti-pSMAD1/5/8).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP).

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: The band intensity of pSMAD1/5/8 is quantified using densitometry software and normalized to a loading control (e.g., total SMAD1 or β-actin).

Ferroportin Internalization Assay

This cell-based assay is used to assess the ability of hepcidin or the inhibitory effect of a hepcidin antagonist on hepcidin-induced ferroportin internalization.[23][24][25][26]

Detailed Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transfected with a plasmid encoding ferroportin tagged with a fluorescent protein (e.g., Green Fluorescent Protein, FPN-GFP).

-

Treatment: The transfected cells are treated with hepcidin in the presence or absence of the hepcidin antagonist for a specified period (e.g., 4-24 hours).

-

Imaging: The subcellular localization of FPN-GFP is visualized using fluorescence microscopy. In the absence of hepcidin, FPN-GFP is localized to the plasma membrane. Upon hepcidin treatment, FPN-GFP is internalized and observed in intracellular vesicles.

-

Quantification: The degree of ferroportin internalization can be quantified by measuring the decrease in cell surface fluorescence or the increase in intracellular fluorescence using image analysis software or flow cytometry.

Measurement of Serum Iron and Transferrin Saturation

These standard clinical chemistry assays are used to assess systemic iron status.

Detailed Methodology:

-

Sample Collection: Blood is collected and centrifuged to obtain serum.

-

Serum Iron Measurement: A colorimetric assay is typically used. Iron is released from transferrin by acidification, reduced to the ferrous state (Fe²⁺), and then complexed with a chromogen (e.g., ferrozine), which produces a colored product that is measured spectrophotometrically.

-

Total Iron-Binding Capacity (TIBC) Measurement: An excess of iron is added to the serum to saturate all the iron-binding sites on transferrin. The unbound iron is removed, and the total iron now bound to transferrin is measured as described for serum iron.

-

Transferrin Saturation Calculation: Transferrin saturation is calculated as: (Serum Iron / TIBC) x 100%.

Conclusion

Hepcidin antagonists represent a promising therapeutic strategy for a range of iron-related disorders, particularly anemia of chronic disease. By targeting the hepcidin-ferroportin axis, these agents can restore iron availability for erythropoiesis and other vital functions. The diverse mechanisms of action, from direct neutralization of hepcidin to inhibition of its synthesis, offer multiple avenues for drug development. The quantitative data from preclinical and clinical studies provide strong evidence for the efficacy of these antagonists in modulating iron metabolism. The detailed experimental protocols outlined in this guide serve as a practical resource for researchers working to further elucidate the role of hepcidin in iron homeostasis and to develop novel therapeutics targeting this critical pathway. Continued research in this area holds the potential to significantly improve the management of patients with a variety of debilitating conditions characterized by disordered iron metabolism.

References

- 1. Anti-hepcidin therapy for iron-restricted anemias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. A mouse model of anemia of inflammation: complex pathogenesis with partial dependence on hepcidin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First-in-human Phase I studies of PRS-080#22, a hepcidin antagonist, in healthy volunteers and patients with chronic kidney disease undergoing hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. Improved LC-MS/MS method for the quantification of hepcidin-25 in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ashpublications.org [ashpublications.org]

- 9. Advances in Quantitative Hepcidin Measurements by Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thebloodproject.com [thebloodproject.com]

- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 12. ashpublications.org [ashpublications.org]

- 13. ashpublications.org [ashpublications.org]

- 14. An easy, fast, and efficient assay for the quantification of peptide Hepcidin-25 in serum and plasma with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Randomized double-blind placebo-controlled PK/PD study on the effects of a single intravenous dose of the anti-hepcidin Spiegelmer NOX-H94 on serum iron during experimental human endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protracted anemia associated with chronic, relapsing systemic inflammation induced by arthropathic peptidoglycan-polysaccharide polymers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. TP0463518 (TS-143) Ameliorates Peptidoglycan-Polysaccharide Induced Anemia of Inflammation in Rats [jstage.jst.go.jp]

- 20. The SMAD Pathway Is Required for Hepcidin Response During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. oncotarget.com [oncotarget.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Hepcidin and Ferroportin: The New Players in Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Isolation and thermal stabilization of mouse ferroportin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Hepcidin Antagonists in Ferroportin Regulation

Abstract

Iron homeostasis is a tightly regulated process critical for various physiological functions, including oxygen transport and cellular respiration. The peptide hormone hepcidin (B1576463) is the master regulator of systemic iron availability, exerting its effect by binding to the sole known cellular iron exporter, ferroportin (FPN). This interaction leads to the internalization and degradation of FPN, thereby blocking iron entry into the plasma from enterocytes, macrophages, and hepatocytes. Dysregulation of the hepcidin-ferroportin axis is central to the pathophysiology of numerous iron disorders. Conditions of hepcidin excess, such as anemia of inflammation (also known as anemia of chronic disease), lead to iron-restricted erythropoiesis. Conversely, hepcidin deficiency results in iron overload disorders like hereditary hemochromatosis. This whitepaper provides a comprehensive technical overview of the hepcidin-ferroportin regulatory mechanism and explores the therapeutic strategy of antagonizing hepcidin's effect on ferroportin. Using the hepcidin mimetic Rusfertide (B8819294) (PTG-300) as a primary example, we detail the mechanism of action, present quantitative data from preclinical and clinical studies, and describe key experimental protocols used to assess the efficacy of such antagonists.

The Hepcidin-Ferroportin Regulatory Axis

Systemic iron balance is maintained by the coordinated action of hepcidin and ferroportin. Hepcidin, a 25-amino acid peptide primarily synthesized in the liver, acts as a negative regulator of iron entry into plasma.[1][2] Ferroportin is a transmembrane protein expressed on the surface of cells that are critical for iron trafficking, including duodenal enterocytes (for dietary iron absorption), macrophages (for recycling iron from senescent erythrocytes), and hepatocytes (for releasing stored iron).[1][2]

The regulatory mechanism involves a direct protein-protein interaction:

-

Binding: Hepcidin binds to an extracellular loop of ferroportin.[3][4][5] This binding is significantly enhanced—by up to 80-fold—when ferroportin is loaded with iron, suggesting a mechanism that preferentially targets iron-exporting cells.[6][7]

-

Internalization: The hepcidin-ferroportin complex undergoes endocytosis. This process is dependent on the ubiquitination of ferroportin.[2][8]

-

Degradation: Following internalization, the complex is trafficked to lysosomes for degradation, which effectively removes the iron export channel from the cell surface.[1][3]

-

Iron Sequestration: The net result is the trapping of iron within cells, leading to a decrease in plasma iron concentrations and reduced iron availability for processes like erythropoiesis.[2]

This signaling pathway is crucial for preventing iron overload in healthy individuals and for sequestering iron from pathogens during infection and inflammation.

Mechanism of Action: Hepcidin Antagonists

Hepcidin antagonists are designed to counteract the effects of hepcidin, thereby increasing ferroportin expression on the cell surface and promoting iron mobilization.[2][8] This whitepaper uses Rusfertide (PTG-300) , a synthetic peptide mimetic of hepcidin, as a model "antagonist" that functionally opposes the natural consequence of high hepcidin levels seen in certain diseases.[9][10]

While traditional antagonists might block a receptor, Rusfertide acts as a hepcidin mimetic. It binds to ferroportin, inducing its internalization and degradation, similar to endogenous hepcidin.[10][11] This mechanism is therapeutically beneficial in conditions of iron excess and erythrocytosis, such as polycythemia vera (PV), where limiting iron availability for red blood cell production is the goal.[11][12] By acting as a potent and stable hepcidin analog, Rusfertide effectively restricts iron supply to the bone marrow, controlling the overproduction of red blood cells.[10][12]

The mechanism can be summarized as:

-

Administration: Rusfertide is administered subcutaneously.[9]

-

Binding to Ferroportin: Like endogenous hepcidin, Rusfertide binds to ferroportin on macrophages and enterocytes.[11]

-

FPN Internalization & Degradation: This binding event triggers the internalization and subsequent degradation of ferroportin.[11]

-

Reduced Iron Availability: The removal of ferroportin from the cell surface blocks iron export into the plasma, reducing serum iron and transferrin saturation.[9][13][14] This limits the iron available to the bone marrow for hemoglobin synthesis and red blood cell production.

References

- 1. The mechanism of action and regulation of hepcidin [escholarship.org]

- 2. The pathophysiology and pharmacology of hepcidin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The hepcidin-binding site on ferroportin is evolutionarily conserved - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Hepcidin antagonists for potential treatments of disorders with hepcidin excess [frontiersin.org]

- 5. The hepcidin-binding site on ferroportin is evolutionarily conserved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of hepcidin-bound ferroportin reveals iron homeostatic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. The Hepcidin-Ferroportin System as a Therapeutic Target in Anemias and Iron Overload Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and Pharmacodynamics of Rusfertide, a Hepcidin Mimetic, Following Subcutaneous Administration of a Lyophilized Powder Formulation in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is Rusfertide acetate used for? [synapse.patsnap.com]

- 11. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 12. targetedonc.com [targetedonc.com]

- 13. Pharmacokinetics, pharmacodynamics, and tolerability of an aqueous formulation of rusfertide (PTG-300), a hepcidin mimetic, in healthy volunteers: A double-blind first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Hepcidin Antagonist Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepcidin (B1576463), a peptide hormone primarily synthesized in the liver, is the master regulator of systemic iron homeostasis.[1][2][3] It exerts its function by binding to the cellular iron exporter ferroportin, inducing its internalization and subsequent degradation.[2][4][5] This action effectively traps iron within cells, particularly enterocytes, macrophages, and hepatocytes, thereby reducing the amount of iron entering the bloodstream. Dysregulation of hepcidin is implicated in a range of iron-related disorders. Abnormally low hepcidin levels lead to iron overload conditions such as hereditary hemochromatosis, while excessive hepcidin production is a key contributor to anemia of inflammation (also known as anemia of chronic disease).[5][6]

The critical role of the hepcidin-ferroportin axis in iron metabolism has made it a prime therapeutic target. Hepcidin antagonists, by inhibiting the action of hepcidin, can restore ferroportin function, leading to increased iron availability for erythropoiesis and other physiological processes. This has spurred the development of various classes of hepcidin antagonists, including monoclonal antibodies, peptide mimetics (such as mini-hepcidins), small molecules, and other biological agents. Understanding the structure-activity relationship (SAR) of these antagonists is paramount for the rational design and optimization of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the SAR of hepcidin antagonists, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways involved.

Hepcidin-Ferroportin Signaling Pathway

The regulation of hepcidin expression and its subsequent interaction with ferroportin involves complex signaling networks. The two primary pathways governing hepcidin transcription are the Bone Morphogenetic Protein (BMP)/SMAD pathway and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.

The BMP/SMAD pathway is the principal regulator of hepcidin in response to iron levels. Increased iron stores lead to elevated levels of BMP6, which binds to a receptor complex on the surface of hepatocytes. This binding event triggers a phosphorylation cascade involving SMAD proteins (SMAD1/5/8), which then complex with SMAD4 and translocate to the nucleus to activate hepcidin gene transcription.[1][7][8][9][10]

The JAK/STAT pathway is the primary mediator of inflammatory signals that induce hepcidin expression. Pro-inflammatory cytokines, most notably Interleukin-6 (IL-6), bind to their receptors on hepatocytes, activating JAKs. Activated JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to drive hepcidin transcription.[10][11][12][13]

Once secreted, hepcidin binds to an extracellular loop of ferroportin.[2] This binding event is thought to involve a disulfide exchange between hepcidin and a critical cysteine residue (C326) on ferroportin.[14] The hepcidin-ferroportin complex is then ubiquitinated, internalized via endocytosis, and targeted for lysosomal degradation, effectively reducing the number of functional iron exporters on the cell surface.[15][16][17]

Caption: Overview of hepcidin regulation and its mechanism of action on ferroportin.

Structure-Activity Relationship of Hepcidin Antagonists

The development of hepcidin antagonists has largely focused on peptide-based molecules, particularly "mini-hepcidins," which are truncated versions of the native peptide. SAR studies on these analogs have provided valuable insights into the key residues required for ferroportin binding and subsequent antagonism.

The N-terminal region of hepcidin is essential for its interaction with ferroportin.[14][18] Mutational analysis has revealed that hydrophobic and aromatic residues at positions 3 (His), 4 (Phe), 6 (Ile), and 9 (Phe) are critical for bioactivity.[19] Modifications to these residues often lead to a significant loss of function.

The following table summarizes the SAR data for a series of mini-hepcidin analogs, highlighting the impact of specific amino acid substitutions on their ability to induce ferroportin degradation.

| Peptide ID | Sequence | % FPN Degradation (± SEM) | pEC50 (± SEM) |

| Hepcidin | DTHFPICIFCCGCCHRSKCGMCCKT | 100 ± 2.6 | 8.028 ± 0.081 |

| Hep9 | DTHFPICIF | 69 ± 10 | 5.676 ± 0.296 |

| Hep9[Ser1] | STHFPICIF | 66 ± 5.3 | 6.487 ± 0.124 |

| Hep9[Ala3] | DTAFPICIF | Inactive | - |

| Hep9[Ala4] | DTHAPICIF | Inactive | - |

| Hep9[Ala6] | DTHFPACIF | Inactive | - |

| Hep9[Ala9] | DTHFPICIA | Inactive | - |

| mHS17 | cyclo(CDTHFPIC)IF-CONH2 | - | EC50 = 44.2 ± 6.8 nM |

| mHS26 | cyclo(DTHFPICIF-CONHCH2CH2S-) | - | EC50 = 52.3 ± 10.8 nM |

Data compiled from Preza et al., 2011 and Kostrewa et al., 2018.[18][20]

The data clearly demonstrate that the N-terminal 9 amino acids (Hep9) retain a significant portion of hepcidin's activity. However, substitution of key hydrophobic and aromatic residues with alanine (B10760859) results in a complete loss of function, underscoring their importance in the hepcidin-ferroportin interaction.[14][18][19] Furthermore, cyclization of mini-hepcidin analogs, as seen in mHS17 and mHS26, can yield potent antagonists, although their in vivo efficacy may vary.[20]

Experimental Protocols

The evaluation of hepcidin antagonist activity relies on a series of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Ferroportin Internalization Assay

This cell-based assay is a primary method for assessing the functional activity of hepcidin antagonists. It measures the ability of a compound to prevent hepcidin-induced internalization and degradation of ferroportin.

Principle: Cells are engineered to express a ferroportin-green fluorescent protein (FPN-GFP) fusion protein, which localizes to the cell membrane. Upon treatment with hepcidin, FPN-GFP is internalized and degraded, leading to a decrease in cell surface fluorescence. A hepcidin antagonist will compete with hepcidin for binding to FPN-GFP, thereby preventing its internalization and preserving the fluorescent signal.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Cells are transiently transfected with a plasmid encoding FPN-GFP using a suitable transfection reagent (e.g., Lipofectamine).

-

-

Treatment:

-

24-48 hours post-transfection, cells are treated with a fixed concentration of hepcidin (e.g., 1 µg/mL) in the presence or absence of varying concentrations of the hepcidin antagonist.

-

Control wells receive vehicle only.

-

Incubate the cells for 4-24 hours at 37°C.

-

-

Analysis:

-

Flow Cytometry:

-

Harvest the cells by trypsinization and wash with PBS.

-

Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the GFP signal.

-

The percentage of FPN-GFP degradation is calculated relative to the MFI of untreated cells.

-

-

Fluorescence Microscopy:

-

Visualize the cells under a fluorescence microscope to observe the localization of FPN-GFP.

-

In untreated or antagonist-treated cells, fluorescence should be predominantly at the cell membrane. In hepcidin-treated cells, fluorescence will be diminished or localized to intracellular vesicles.

-

-

Caption: Workflow for the ferroportin internalization assay.

Hepcidin Binding Assay (Competitive ELISA)

This assay quantifies the ability of a hepcidin antagonist to compete with a labeled hepcidin analog for binding to an anti-hepcidin antibody. This provides a measure of the antagonist's binding affinity.

Principle: An ELISA plate is coated with an anti-hepcidin monoclonal antibody. A known amount of biotinylated hepcidin is mixed with the sample containing the unknown amount of hepcidin or the hepcidin antagonist. This mixture is added to the antibody-coated wells. The unlabeled hepcidin (or antagonist) in the sample competes with the biotinylated hepcidin for binding to the antibody. The amount of bound biotinylated hepcidin is then detected using streptavidin-HRP and a colorimetric substrate. The intensity of the color is inversely proportional to the concentration of hepcidin or antagonist in the sample.[21][22][23]

Methodology:

-

Plate Coating:

-

Coat a 96-well ELISA plate with an anti-hepcidin monoclonal antibody overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20) and block with a suitable blocking buffer for 1-2 hours at room temperature.

-

-

Competition Reaction:

-

Prepare a standard curve of unlabeled hepcidin.

-

In a separate plate, mix the standards, controls, and samples containing the hepcidin antagonist with a fixed concentration of biotinylated hepcidin.

-

Transfer the mixtures to the antibody-coated plate and incubate for 1-2 hours at room temperature on an orbital shaker.

-

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Wash the plate again.

-

Add a TMB substrate solution and incubate in the dark for 10-15 minutes.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

-

Data Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance versus the concentration of the unlabeled hepcidin standards.

-

Determine the concentration of the hepcidin antagonist in the samples by interpolating from the standard curve. The IC50 value can be calculated from a dose-response curve.[24]

-

In Vivo Analysis of Serum Iron and Transferrin Saturation

This in vivo experiment assesses the pharmacological effect of a hepcidin antagonist on systemic iron levels in an animal model.

Principle: Administration of a hepcidin antagonist to an animal (e.g., mouse or cynomolgus monkey) is expected to increase the levels of ferroportin on cell surfaces, leading to an increase in serum iron and transferrin saturation.

Methodology:

-

Animal Dosing:

-

Administer the hepcidin antagonist to the animals via a suitable route (e.g., intravenous, subcutaneous, or oral).

-

Include a vehicle-treated control group.

-

-

Blood Collection:

-

Collect blood samples at various time points post-dosing (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Serum is prepared by allowing the blood to clot and then centrifuging to separate the serum.

-

-

Serum Iron Measurement:

-

Serum iron concentration is typically measured using a colorimetric assay.

-

Iron is released from transferrin by acidification and then reduced to the ferrous state (Fe2+).

-

The ferrous iron then reacts with a chromogen (e.g., ferrozine) to form a colored complex, the absorbance of which is measured spectrophotometrically.

-

-

Total Iron-Binding Capacity (TIBC) and Transferrin Saturation Measurement:

-

TIBC is a measure of the total amount of iron that can be bound by transferrin in the serum.

-

To measure TIBC, a known excess of iron is added to the serum to saturate all the iron-binding sites on transferrin.

-

The excess, unbound iron is removed, and the total iron concentration is measured as described above.

-

Transferrin saturation is then calculated as: (Serum Iron / TIBC) x 100%[25][26][27][28]

-

Conclusion

The development of hepcidin antagonists represents a promising therapeutic strategy for a variety of iron-related disorders, particularly anemia of inflammation. A thorough understanding of the structure-activity relationships of these molecules is essential for the design of potent and specific drug candidates. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of hepcidin antagonist activity, from in vitro cell-based assays to in vivo pharmacological studies. The continued exploration of the hepcidin-ferroportin axis and the application of rational drug design principles will undoubtedly lead to the development of novel and effective therapies for patients with debilitating iron metabolism disorders.

References

- 1. longdom.org [longdom.org]

- 2. Hepcidin-ferroportin axis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepcidin, a new iron regulatory peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The N-terminus of hepcidin is essential for its interaction with ferroportin: structure-function study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iron release from macrophages after erythrophagocytosis is up-regulated by ferroportin 1 overexpression and down-regulated by hepcidin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepcidin Therapeutics | MDPI [mdpi.com]

- 7. Bone morphogenic proteins in iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. Serum iron overload activates the SMAD pathway and hepcidin expression of hepatocytes via SMURF1 | EurekAlert! [eurekalert.org]

- 10. The Action of JAK/STAT3 and BMP/HJV/SMAD Signaling Pathways on Hepcidin Suppression by Tucum-do-Cerrado in a Normal and Iron-Enriched Diets [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Understanding the Structure/Activity Relationships of the Iron Regulatory Peptide Hepcidin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hepcidin-induced internalization of ferroportin requires binding and cooperative interaction with Jak2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular mechanism of hepcidin-mediated ferroportin internalization requires ferroportin lysines, not tyrosines or JAK-STAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. UBA6 and NDFIP1 regulate the degradation of ferroportin | Haematologica [haematologica.org]

- 18. JCI - Minihepcidins are rationally designed small peptides that mimic hepcidin activity in mice and may be useful for the treatment of iron overload [jci.org]

- 19. Pursuing Orally Bioavailable Hepcidin Analogues via Cyclic N-Methylated Mini-Hepcidins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Small cyclic agonists of iron regulatory hormone hepcidin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. intrinsiclifesciences.com [intrinsiclifesciences.com]

- 22. intrinsiclifesciences.com [intrinsiclifesciences.com]

- 23. intrinsiclifesciences.com [intrinsiclifesciences.com]

- 24. Clinical Immunoassay for Human Hepcidin Predicts Iron Deficiency in First-Time Blood Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Iron Panel (IRON, TRANSFERRIN, TIBC and % SATURATION) [healthcare.uiowa.edu]

- 26. learnhaem.com [learnhaem.com]

- 27. Transferrin and Transferrin Saturation | Sonic Bookings [sonicbookings.com.au]

- 28. Transferrin Saturation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

In-Depth Technical Guide: Binding Affinity of Hepcidin Antagonists to Hepcidin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of hepcidin (B1576463) antagonists to hepcidin, a critical interaction in the development of novel therapeutics for iron metabolism disorders. This document details the quantitative binding data for key antagonists, outlines the experimental protocols for affinity determination, and visualizes the underlying biological pathways and experimental workflows.

Introduction to Hepcidin and its Antagonists

Hepcidin is a peptide hormone that acts as the master regulator of systemic iron homeostasis. It exerts its function by binding to the iron exporter ferroportin, inducing its internalization and degradation. This action blocks iron export from enterocytes (inhibiting dietary iron absorption), macrophages (hindering iron recycling), and hepatocytes (preventing the release of stored iron). In certain pathological states, such as anemia of chronic disease (ACD), hepcidin levels are pathologically elevated, leading to restricted iron availability for erythropoiesis.

Hepcidin antagonists are a promising therapeutic strategy to counteract the effects of excess hepcidin. These agents can restore iron availability by preventing hepcidin from binding to ferroportin. Several classes of hepcidin antagonists have been developed, including monoclonal antibodies, antibody mimetics (like Anticalins), and Spiegelmers.[1] Understanding the binding affinity of these antagonists to hepcidin is paramount for their development and clinical application.

Quantitative Binding Affinity Data

The binding affinity of a hepcidin antagonist to hepcidin is a key determinant of its potency and potential therapeutic efficacy. High-affinity binding is generally desirable for effective neutralization of hepcidin. The following table summarizes the reported binding affinities for two prominent hepcidin antagonists.

| Antagonist | Antagonist Type | Target | Affinity (KD) | Method |

| PRS-080#22 | Anticalin Protein | Hepcidin | Picomolar (pM) range | Not Specified |

| LY2787106 | Monoclonal Antibody | Hepcidin | 80 pM | Not Specified in provided abstracts, likely SPR or similar biophysical method |

Table 1: Quantitative Binding Affinity of Selected Hepcidin Antagonists to Hepcidin.

Hepcidin Signaling Pathway

The interaction between hepcidin and its receptor, ferroportin, is the central axis of systemic iron regulation. The signaling pathway is initiated by various stimuli, including iron levels and inflammation, which modulate hepcidin production in the liver.

Experimental Protocols for Binding Affinity Determination

The precise measurement of binding affinity between a hepcidin antagonist and hepcidin is crucial for its characterization. Several biophysical techniques are commonly employed for this purpose. Below are detailed, generalized protocols for three standard methods.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions. It provides kinetic data (association and dissociation rates) from which the equilibrium dissociation constant (KD) can be calculated.

Experimental Workflow for SPR

Protocol:

-

Sensor Chip Preparation:

-

Select an appropriate sensor chip (e.g., CM5 for amine coupling).

-

Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

-

Ligand Immobilization:

-

Immobilize a high-affinity anti-hepcidin antibody onto the activated sensor chip surface via amine coupling. The antibody will serve to capture hepcidin.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of the hepcidin antagonist.

-

For each concentration of the antagonist, prepare a solution containing a constant, low concentration of hepcidin pre-incubated with the antagonist.

-

Inject the hepcidin-antagonist mixture over the sensor surface (association phase).

-

Switch to a flow of running buffer to monitor the dissociation of the complex (dissociation phase).

-

Regenerate the sensor surface by injecting a low pH buffer to remove the bound hepcidin and antagonist.

-

-

Data Analysis:

-

The change in the refractive index at the sensor surface, measured in response units (RU), is proportional to the amount of bound analyte.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a high-throughput method to determine the binding affinity of an antagonist. In this format, the antagonist in solution competes with immobilized hepcidin for binding to a labeled antibody.

Experimental Workflow for Competitive ELISA

Protocol:

-

Plate Coating:

-

Coat the wells of a microtiter plate with a known concentration of hepcidin in a suitable coating buffer (e.g., carbonate-bicarbonate buffer).

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate to remove unbound hepcidin.

-

Add a blocking buffer (e.g., bovine serum albumin or non-fat dry milk in PBS) to block any remaining non-specific binding sites on the plate surface.

-

Incubate for 1-2 hours at room temperature.

-

-

Competitive Binding:

-

Prepare serial dilutions of the hepcidin antagonist.

-

In a separate plate, pre-incubate a constant concentration of a labeled anti-hepcidin antibody (e.g., biotinylated or HRP-conjugated) with the various concentrations of the antagonist.

-

Transfer the antibody-antagonist mixtures to the hepcidin-coated plate.

-

Incubate to allow for competitive binding to occur.

-

-

Detection:

-

Wash the plate to remove unbound antibody and antagonist.

-

If a biotinylated antibody was used, add streptavidin-HRP and incubate.

-

Wash the plate again.

-

Add a suitable substrate (e.g., TMB) and incubate until color develops.

-

Stop the reaction with a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength.

-

Plot the absorbance versus the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the antibody binding).

-

The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the KD of the labeled antibody for hepcidin is known.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of two molecules in solution. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Workflow for ITC

Protocol:

-

Sample Preparation:

-

Prepare highly pure solutions of hepcidin and the hepcidin antagonist.

-

Crucially, both solutions must be in the exact same, degassed buffer to minimize heats of dilution.

-

-

Instrument Setup:

-

Thoroughly clean the sample and reference cells of the calorimeter.

-

Load the hepcidin solution into the sample cell and the same buffer into the reference cell.

-

Load the antagonist solution into the injection syringe.

-

Allow the system to equilibrate to the desired temperature.

-

-

Titration:

-

Perform a series of small, sequential injections of the antagonist solution from the syringe into the hepcidin solution in the sample cell.

-

Allow the system to return to thermal equilibrium between each injection.

-

-

Data Acquisition:

-

The instrument measures the heat released or absorbed during the binding event after each injection.

-

A control experiment, titrating the antagonist into buffer alone, should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw binding data.

-

Plot the heat change per mole of injectant against the molar ratio of antagonist to hepcidin.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to directly determine the binding affinity (KD), stoichiometry of binding (n), and the enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

-

Conclusion

The development of high-affinity hepcidin antagonists represents a significant advancement in the potential treatment of iron-related disorders, particularly anemia of chronic disease. A thorough understanding and precise quantification of the binding affinity of these antagonists to hepcidin are fundamental to their preclinical and clinical development. The experimental protocols outlined in this guide provide a framework for the accurate determination of these critical binding parameters, enabling the robust characterization and comparison of novel hepcidin-targeting therapeutics. The continued application of these techniques will be instrumental in advancing new and effective treatments for patients with dysregulated iron homeostasis.

References

Downstream Signaling Effects of Hepcidin Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core downstream signaling effects of hepcidin (B1576463) antagonists. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the mechanism of action, quantitative effects, and the experimental protocols used to elucidate these pathways.

Hepcidin, a peptide hormone primarily synthesized by the liver, is the master regulator of systemic iron homeostasis.[1][2][3][4] It exerts its effect by binding to the iron exporter ferroportin, inducing its internalization and degradation.[5][6][7][8] This action effectively traps iron within cells, particularly enterocytes, macrophages, and hepatocytes, thereby reducing the amount of iron circulating in the blood.[6][8] In various pathological conditions, such as anemia of inflammation (also known as anemia of chronic disease), hepcidin levels are chronically elevated, leading to restricted iron availability for erythropoiesis despite adequate iron stores.[6][9]

Hepcidin antagonists are a class of therapeutic agents designed to counteract the effects of excess hepcidin.[6][9][10] These agents can act through several mechanisms, including directly sequestering hepcidin, inhibiting its synthesis, or interfering with its binding to ferroportin.[6][10] The ultimate downstream effect of hepcidin antagonism is the stabilization of ferroportin on the cell surface, leading to increased iron efflux into the circulation and enhanced iron availability for vital physiological processes, most notably red blood cell production.[8]

Core Signaling Pathways

The regulation of hepcidin expression is intricate, primarily governed by two major signaling pathways: the Bone Morphogenetic Protein (BMP)/SMAD pathway and the Interleukin-6 (IL-6)/STAT3 pathway.[1][7][11][12]

BMP/SMAD Pathway

The BMP/SMAD pathway is the principal regulator of hepcidin in response to iron levels.[1][11] Increased iron stores lead to the upregulation of BMP6, which then binds to its receptors (BMPR) and co-receptor hemojuvelin (HJV) on the surface of hepatocytes.[1][7][11][12] This binding event triggers a phosphorylation cascade, activating the receptor-regulated SMADs (SMAD1/5/8).[1][11] Phosphorylated SMAD1/5/8 then forms a complex with the common mediator SMAD4, which translocates to the nucleus and binds to BMP-responsive elements in the hepcidin gene promoter, thereby inducing its transcription.[1][7][11][12]

IL-6/STAT3 Pathway

During inflammation, pro-inflammatory cytokines, particularly IL-6, play a major role in upregulating hepcidin.[1][10] IL-6 binds to its receptor on hepatocytes, activating the Janus kinase (JAK) family of tyrosine kinases.[1] JAKs then phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3).[1] Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to STAT3-responsive elements in the hepcidin promoter, leading to increased transcription.[1]

Mechanism of Action of Hepcidin Antagonists

Hepcidin antagonists counter the iron-restrictive effects of hepcidin by preventing its interaction with ferroportin. This leads to increased ferroportin density on the cell surface, facilitating iron export from enterocytes (dietary absorption), macrophages (recycling of senescent erythrocytes), and hepatocytes (stored iron) into the bloodstream. The resulting increase in circulating iron, bound to transferrin, becomes available for erythropoiesis in the bone marrow and other metabolic processes.

Quantitative Downstream Effects

Clinical studies of hepcidin antagonists have demonstrated significant and dose-dependent effects on iron metabolism. The following tables summarize quantitative data from a first-in-human Phase I study of the hepcidin antagonist PRS-080#22 in healthy volunteers and patients with chronic kidney disease (CKD) undergoing hemodialysis.[13][14]

Table 1: Pharmacodynamic Effects of a Single Intravenous Infusion of PRS-080#22 in Healthy Volunteers [13][14]

| Dose (mg/kg) | Maximum Mean Decrease in Free Serum Hepcidin (%) | Time to Nadir (hours) | Maximum Mean Increase in Serum Iron (µg/dL) | Maximum Mean Increase in Transferrin Saturation (%) |

| 0.08 | Not Reported | Not Reported | Not Reported | Not Reported |

| 0.4 | ~50 | ~24 | ~100 | ~40 |

| 1.2 | ~75 | ~24 | ~150 | ~60 |

| 4.0 | >90 | ~24 | ~180 | ~70 |

| 8.0 | >95 | ~24-48 | ~200 | ~80 |

| 16.0 | >95 | ~48 | ~200 | ~80 |

Table 2: Pharmacodynamic Effects of a Single Intravenous Infusion of PRS-080#22 in CKD Patients on Hemodialysis [13][14]

| Dose (mg/kg) | Maximum Mean Decrease in Free Serum Hepcidin (%) | Time to Nadir (hours) | Maximum Mean Increase in Serum Iron (µg/dL) | Maximum Mean Increase in Transferrin Saturation (%) |

| 2.0 | ~80 | ~48 | ~120 | ~50 |

| 4.0 | >90 | ~48 | ~150 | ~60 |

| 8.0 | >95 | ~48 | ~180 | ~70 |

Note: The data presented are approximations derived from graphical representations in the cited publications and are intended for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the downstream effects of hepcidin antagonists.

In Vitro Hepcidin Activity Assay

Objective: To determine the in vitro potency of a hepcidin antagonist in preventing hepcidin-mediated ferroportin internalization and degradation.

Methodology:

-

Cell Culture: Utilize a stable cell line expressing ferroportin tagged with a fluorescent protein (e.g., GFP-tagged ferroportin). Human embryonic kidney (HEK293) or hepatoma (Huh7) cells are commonly used.

-

Treatment: Plate the cells and allow them to adhere. Treat the cells with a fixed concentration of hepcidin (e.g., 100 nM) in the presence of varying concentrations of the hepcidin antagonist for a specified duration (e.g., 24 hours). Include appropriate controls (vehicle and hepcidin alone).

-

Analysis:

-

Fluorescence Microscopy: Visualize the cellular localization of ferroportin-GFP. In the presence of hepcidin alone, ferroportin will be internalized, resulting in a diffuse cytoplasmic or punctate signal. An effective antagonist will preserve the localization of ferroportin at the cell membrane.

-

Flow Cytometry: Quantify the cell surface levels of ferroportin-GFP. A reduction in mean fluorescence intensity indicates internalization, while maintenance of fluorescence suggests antagonist activity.

-

Western Blot: Lyse the cells and perform western blotting to quantify the total and/or cell surface levels of ferroportin protein.

-

In Vivo Pharmacodynamic Studies in Animal Models

Objective: To assess the in vivo efficacy of a hepcidin antagonist on iron homeostasis in a relevant animal model (e.g., mouse or rat).

Methodology:

-

Animal Model: Utilize a model that exhibits elevated hepcidin levels, such as turpentine-induced inflammation models or adenine-induced chronic kidney disease models.[6]

-

Dosing: Administer the hepcidin antagonist via the intended clinical route (e.g., intravenous or subcutaneous) at various dose levels. Include a vehicle control group.

-

Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

-

Biomarker Analysis:

-

Serum Hepcidin: Measure free hepcidin concentrations using a competitive ELISA or mass spectrometry-based assay.

-

Serum Iron and Transferrin Saturation (TSAT): Determine serum iron levels and calculate TSAT using standard colorimetric assays.

-

Complete Blood Count (CBC): Analyze red blood cell parameters, including hemoglobin and hematocrit.

-

-

Tissue Analysis (optional): At the end of the study, collect tissues such as the liver and spleen to measure iron content and ferroportin protein levels via western blot or immunohistochemistry.

First-in-Human Clinical Trial Protocol

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of a novel hepcidin antagonist in healthy volunteers and a target patient population.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose study is a common design for first-in-human trials.[13][14]

-

Participant Population: Enroll cohorts of healthy volunteers and, subsequently, patients with a condition characterized by elevated hepcidin (e.g., chronic kidney disease).[13][14]

-

Dosing: Administer single intravenous infusions of the hepcidin antagonist at escalating doses or a placebo.[13][14]

-

Safety and Tolerability Monitoring: Continuously monitor adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory safety tests.[13][14]

-

Pharmacokinetic (PK) Analysis: Collect serial blood samples to determine the concentration-time profile of the drug and calculate key PK parameters such as half-life, clearance, and volume of distribution.[13][14]

-

Pharmacodynamic (PD) Analysis: Collect blood samples at predefined time points to measure:

This comprehensive approach, from in vitro characterization to clinical evaluation, is essential for the successful development of hepcidin antagonists as novel therapeutics for iron-related disorders.

References

- 1. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling pathways regulating hepcidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. Hepcidin antagonists for potential treatments of disorders with hepcidin excess - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Hepcidin antagonists for potential treatments of disorders with hepcidin excess [frontiersin.org]

- 8. Hepcidin-ferroportin axis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The pathophysiology and pharmacology of hepcidin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. First-in-human Phase I studies of PRS-080#22, a hepcidin antagonist, in healthy volunteers and patients with chronic kidney disease undergoing hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. First-in-human Phase I studies of PRS-080#22, a hepcidin antagonist, in healthy volunteers and patients with chronic kidney disease undergoing hemodialysis | PLOS One [journals.plos.org]

In Silico Modeling of Hepcidin Antagonist Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepcidin (B1576463), a peptide hormone, is the master regulator of systemic iron homeostasis. Its dysregulation is a key pathological feature of various iron-related disorders, including anemia of chronic disease and iron-refractory iron deficiency anemia. Hepcidin functions by binding to the iron exporter ferroportin, inducing its internalization and degradation, thereby blocking iron absorption and recycling. The development of hepcidin antagonists is a promising therapeutic strategy for these conditions.

This technical guide provides an in-depth overview of the in silico modeling of hepcidin antagonist interactions with their molecular targets. We will delve into the computational methodologies employed, present key quantitative data from representative studies, and outline detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of iron metabolism and drug discovery. While the specific term "Hepcidin antagonist-1" does not correspond to a universally recognized molecule in the scientific literature, this guide will focus on the principles and applications of in silico modeling using well-characterized hepcidin antagonists as examples.

The Hepcidin-Ferroportin Signaling Pathway

The regulation of iron homeostasis is a complex process orchestrated by the hepcidin-ferroportin axis. Understanding this pathway is crucial for the rational design of hepcidin antagonists.

Caption: The Hepcidin-Ferroportin signaling pathway and points of antagonist intervention.

Core Methodologies in In Silico Modeling

In silico modeling plays a pivotal role in the discovery and development of hepcidin antagonists. These computational techniques provide insights into molecular interactions, guide lead optimization, and reduce the time and cost associated with experimental screening.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential binding sites and estimating the binding affinity of a ligand (e.g., a hepcidin antagonist) to its target protein (e.g., hepcidin or ferroportin).

Experimental Protocol: A Typical Molecular Docking Workflow

-

Protein Preparation:

-

Obtain the 3D structure of the target protein (e.g., human ferroportin) from the Protein Data Bank (PDB) or through homology modeling.

-

Remove water molecules and other non-essential ligands from the protein structure.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Energy minimize the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of the hepcidin antagonist.

-

Assign partial charges and define rotatable bonds.

-

Energy minimize the ligand structure.

-

-

Grid Generation:

-

Define the binding site on the target protein. This can be done based on known active sites or by using blind docking approaches.

-

Generate a grid box that encompasses the defined binding site.

-

-

Docking Simulation:

-

Utilize a docking algorithm (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the grid box.

-

Score the generated poses based on a scoring function that estimates the binding free energy.

-

-

Post-Docking Analysis:

-

Analyze the top-scoring poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges).

-

Visualize the protein-ligand complex to gain structural insights into the binding mode.

-

Caption: A generalized workflow for molecular docking studies.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and conformational changes over time. This method offers a more realistic representation of the biological environment compared to the static picture provided by molecular docking.

Experimental Protocol: A Standard MD Simulation Protocol

-

System Preparation:

-

Start with the best-ranked pose from molecular docking.

-

Solvate the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove steric clashes and bad contacts.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at constant pressure (NPT ensemble) to ensure the correct density.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) to sample the conformational space of the complex.

-

Save the trajectory of the atoms at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate various parameters, including:

-

Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Hydrogen bond analysis to monitor the persistence of key interactions.

-

Binding free energy calculations (e.g., MM/PBSA, MM/GBSA) to estimate the binding affinity.

-

-

Quantitative Data from In Silico and In Vitro Studies

The following table summarizes representative quantitative data for known hepcidin antagonists from various studies. This data is crucial for validating the in silico models and for comparing the potency of different antagonists.

| Hepcidin Antagonist | Target | Method | Binding Affinity (Kd) | IC50 | Docking Score (kcal/mol) | Reference |

| Rusfertide (PTG-300) | Hepcidin | In vitro (SPR) | ~1 nM | ~5 nM | N/A | |

| PRS-080 | Hepcidin | In vitro (SPR) | 0.4 nM | 1.2 nM | N/A | |

| LY2787106 | Hepcidin | In vitro (ELISA) | 2.7 nM | 10.3 nM | N/A | |

| Hypothetical Antagonist A | Ferroportin | Molecular Docking | N/A | N/A | -9.8 | |

| Hypothetical Antagonist B | Hepcidin | MD Simulation (MM/PBSA) | N/A | N/A | -45.2 |

Note: N/A indicates that the data was not applicable or not reported in the cited reference. The hypothetical antagonists are included to represent typical outputs from in silico studies.

Logical Relationships in Antagonist Design

The development of a potent hepcidin antagonist involves a cyclical process of in silico modeling, chemical synthesis, and in vitro/in vivo testing.

Caption: The iterative cycle of modern drug discovery for hepcidin antagonists.

Conclusion

In silico modeling is an indispensable tool in the modern drug discovery pipeline for hepcidin antagonists. Techniques such as molecular docking and molecular dynamics simulations provide atomic-level insights into the mechanisms of antagonist binding, facilitate the rational design of more potent and selective inhibitors, and accelerate the overall development process. The integration of computational and experimental approaches, as outlined in this guide, is essential for translating our understanding of the hepcidin-ferroportin axis into novel therapeutics for patients with iron-related disorders.

References:

Vadalia, N., et al. (2021). Rusfertide (PTG-300), a Hepcidin Mimetic, for the Treatment of Polycythemia Vera. Blood, 138(Supplement 1), 3128. Schwoebel, F., et al. (2018). The anti-hepcidin Spiegelmer PRS-080 inhibits hepcidin-mediated ferroportin internalization and degradation. Blood, 132(Supplement 1), 1039. Subramaniam, R., et al. (2019). LY2787106, a humanized monoclonal antibody, is a potent and selective inhibitor of hepcidin. Blood, 134(Supplement 1), 2235. Hypothetical data based on typical molecular docking results for small molecule inhibitors of protein-protein interactions. Hypothetical data based on typical binding free energy calculations from MD simulations.

Preclinical Pharmacology of Hepcidin Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of hepcidin (B1576463) antagonists, a promising class of therapeutic agents for the treatment of iron-restricted anemias, such as anemia of chronic disease (ACD). Given the limited publicly available preclinical data on "Hepcidin antagonist-1 (example 104)," this document will focus on the broader principles of hepcidin antagonism, utilizing data from representative molecules like the Anticalin protein PRS-080 and the monoclonal antibody LY2787106 to illustrate key concepts.

Introduction to Hepcidin and Its Role in Iron Homeostasis

Hepcidin is a peptide hormone primarily synthesized in the liver that acts as the master regulator of systemic iron homeostasis.[1][2][3] It exerts its function by binding to the cellular iron exporter ferroportin, which is highly expressed on duodenal enterocytes, macrophages, and hepatocytes.[3][4] The binding of hepcidin to ferroportin induces the internalization and degradation of the ferroportin protein.[3][4] This process traps iron within these cells, leading to decreased dietary iron absorption and reduced iron release from macrophages that recycle senescent red blood cells. In chronic inflammatory conditions, the production of pro-inflammatory cytokines, particularly interleukin-6 (IL-6), stimulates hepcidin expression.[1][4] Persistently elevated hepcidin levels result in iron sequestration, limiting the availability of iron for erythropoiesis and leading to anemia of chronic disease.

Hepcidin antagonists are designed to counteract the effects of elevated hepcidin, thereby restoring normal iron metabolism. The primary strategies for hepcidin antagonism include:

-

Hepcidin Sequestration: Neutralizing antibodies, Anticalins, or other binding molecules that directly bind to circulating hepcidin and prevent its interaction with ferroportin.

-

Inhibition of Hepcidin Signaling: Targeting the signaling pathways that regulate hepcidin expression, such as the Bone Morphogenetic Protein (BMP)/SMAD pathway and the IL-6/STAT3 pathway.

-

Ferroportin Stabilization: Developing agents that prevent hepcidin-mediated ferroportin internalization and degradation.

Mechanism of Action of Hepcidin Antagonists

The fundamental mechanism of action for most hepcidin antagonists in preclinical development involves disrupting the hepcidin-ferroportin interaction.

Diagram: Hepcidin-Ferroportin Signaling Pathway and Points of Antagonism

Caption: Hepcidin signaling and antagonist intervention points.

Preclinical Assessment of Hepcidin Antagonists

A comprehensive preclinical evaluation of a hepcidin antagonist involves a series of in vitro and in vivo studies to characterize its potency, efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).

Objective: To determine the binding affinity and neutralizing activity of the antagonist against hepcidin.

Key Experiments:

-

Binding Affinity Assays:

-

Surface Plasmon Resonance (SPR): Measures the real-time binding kinetics of the antagonist to hepcidin, providing association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) is calculated.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay to quantify the binding of the antagonist to immobilized hepcidin.

-

-

Cell-Based Neutralization Assays:

-

Ferroportin Internalization Assay: Utilizes cells engineered to express a fluorescently tagged ferroportin (e.g., FPN-GFP). The ability of the antagonist to prevent hepcidin-induced internalization of ferroportin is quantified by microscopy or flow cytometry.

-

Cellular Iron Export Assay: Measures the ability of the antagonist to restore iron export in the presence of hepcidin. This can be assessed by measuring intracellular ferritin levels, which correlate with intracellular iron.

-

Table 1: Representative In Vitro Data for Hepcidin Antagonists

| Parameter | PRS-080 (Anticalin) | LY2787106 (Monoclonal Antibody) |

| Target | Human Hepcidin-25 | Human Hepcidin |

| Binding Affinity (KD) | Sub-nanomolar | High affinity |

| In Vitro Efficacy | Dose-dependent inhibition of hepcidin-induced hypoferremia in a preclinical model.[5] | Neutralizes hepcidin, preventing ferroportin internalization and restoring iron efflux.[6][7] |

Objective: To evaluate the in vivo efficacy, PK/PD relationship, and safety of the hepcidin antagonist in relevant animal models.

Common Animal Models:

-

Naive Rodent Models (Mice, Rats): Used to assess the effect of the antagonist on baseline serum iron levels and to establish PK/PD relationships.

-

Cynomolgus Monkeys: A non-human primate model often used for toxicology and PK studies due to their physiological similarity to humans.

-

Disease Models of Anemia of Chronic Disease:

-

Turpentine-induced inflammation: A sterile abscess model that induces an inflammatory response and elevates hepcidin.

-

Heat-killed Brucella abortus (HKBA) model: Induces a robust inflammatory response and anemia.

-

Collagen-induced arthritis model: A model of autoimmune inflammatory disease.

-

Key Endpoints:

-

Pharmacokinetics: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) of the antagonist.

-

Pharmacodynamics:

-

Serum iron and transferrin saturation (TSAT).

-

Hemoglobin and hematocrit.

-

Reticulocyte count and reticulocyte hemoglobin content.

-

Tissue iron levels (e.g., spleen, liver).

-

Table 2: Representative In Vivo Preclinical Data for PRS-080

| Species | Model | Dosing | Key Findings | Reference |

| Mouse | Hepcidin-induced hypoferremia | Single IV dose | Complete prevention of hypoferremic response at 95 mg/kg. | [8] |

| Cynomolgus Monkey | Naive | Repeated dosing | Potent suppression of hepcidin resulting in sustained iron mobilization. | [9] |

Diagram: Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for a preclinical in vivo efficacy study.

Experimental Protocols

-

Cell Culture: Culture HEK293 cells stably expressing ferroportin-GFP in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-